N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine
Overview
Description
N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine is a chemical compound with the molecular formula C7H8ClN3O2. It is a derivative of pyridine, characterized by the presence of a chloro and nitro group on the pyridine ring, and an ethylamine substituent. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Mechanism of Action
Target of Action
Nitropyridine derivatives, which “N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine” or “3-chloro-N-ethyl-5-nitropyridin-2-amine” is a part of, are often used in the synthesis of various pharmaceuticals and agrochemicals . They can interact with various biological targets depending on their specific structure and functional groups .
Mode of Action
The mode of action of nitropyridine derivatives can vary greatly depending on their specific structure and the presence of other functional groups . They can act as inhibitors, activators, or modulators of various enzymes and receptors .
Biochemical Pathways
Nitropyridine derivatives can be involved in a variety of biochemical pathways. Their specific effects can depend on their structure and the biological targets they interact with .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of nitropyridine derivatives can vary greatly depending on their specific structure and functional groups . Factors such as lipophilicity, water solubility, and molecular weight can influence their bioavailability .
Result of Action
The molecular and cellular effects of nitropyridine derivatives can vary greatly depending on their specific structure and the biological targets they interact with . They can induce a variety of responses, including activation or inhibition of enzymes, modulation of receptor activity, and changes in cell signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of nitropyridine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine typically involves the nitration of 3-chloro-2-pyridine, followed by the introduction of the ethylamine group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3-chloro-5-nitro-2-pyridine is then reacted with ethylamine in the presence of a suitable base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Reduction: 3-amino-5-nitro-2-pyridinyl-N-ethylamine.
Oxidation: N-(3-chloro-5-nitro-2-pyridin
Properties
IUPAC Name |
3-chloro-N-ethyl-5-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-2-9-7-6(8)3-5(4-10-7)11(12)13/h3-4H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVVTTAVPXBFHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281133 | |
Record name | 3-Chloro-N-ethyl-5-nitro-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160474-57-6 | |
Record name | 3-Chloro-N-ethyl-5-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160474-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-ethyl-5-nitro-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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